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Compound of Interest

Compound Name: PQR620

Cat. No.: B8181751 Get Quote

Application Notes: PQR620
Introduction

PQR620 is a novel, highly potent, and selective ATP-competitive inhibitor of the mechanistic

target of rapamycin (mTOR) kinase.[1][2] It is a brain-penetrant, dual inhibitor of both mTOR

Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of cell

growth, proliferation, and survival.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently

overactivated in various human cancers and neurological disorders, making PQR620 a

valuable tool for both basic research and drug development.[3][4] These application notes

provide detailed information on the solubility of PQR620 in DMSO, its mechanism of action,

and protocols for its use in common cell-based assays.

Physicochemical and Solubility Data

Proper solubilization is critical for accurate and reproducible experimental results. PQR620 is

sparingly soluble in aqueous solutions but shows good solubility in dimethyl sulfoxide (DMSO).

It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed

moisture can reduce solubility.[5]
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Property Data Reference

CAS Number 1927857-56-4 [6]

Molecular Formula C₂₁H₂₅F₂N₇O₂ [6]

Formula Weight 445.5 g/mol [6]

Solubility in DMSO
6.4 mg/mL (14.37 mM) with

warming
[7]

up to 20 mg/mL (44.89 mM) [5]

Sparingly soluble: 1-10 mg/mL [6]

Solubility in Ethanol Slightly soluble: 0.1-1 mg/mL [6]

Mechanism of Action: Dual mTORC1/2 Inhibition

PQR620 exerts its effects by inhibiting the kinase activity of mTOR, a central component of two

distinct protein complexes, mTORC1 and mTORC2.

mTORC1 Inhibition: By inhibiting mTORC1, PQR620 blocks the phosphorylation of

downstream effectors like p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This

leads to the suppression of protein synthesis and cell growth.[3]

mTORC2 Inhibition: PQR620 also inhibits mTORC2, which is responsible for the full

activation of AKT/PKB through phosphorylation at the Serine 473 (Ser473) site.[3][4]

Inhibition of mTORC2 disrupts this crucial pro-survival signal.

The dual inhibition of both complexes allows PQR620 to overcome the feedback activation of

AKT that can occur with mTORC1-specific inhibitors like rapamycin.[8]
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Caption: PQR620 inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT signaling

pathway.

In Vitro Activity of PQR620

PQR620 has demonstrated potent anti-proliferative activity across a wide range of cancer cell

lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's

potency.

Cell Line Type IC₅₀ Value (72h exposure) Reference

Lymphoma Panel (n=56) Median IC₅₀: 250 nM [3][4]

General Cancer Panel (n=66) Mean IC₅₀: 919 nM [6]

A2058 Melanoma
IC₅₀ (pS6): 0.1 µM; IC₅₀ (pAKT

S473): 0.2 µM
[7]

Protocols for Experimental Use
Protocol 1: Preparation of PQR620 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of PQR620 in DMSO, a

common starting concentration for in vitro experiments.

Materials:

PQR620 powder (MW: 445.5 g/mol )

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Vortex mixer

Water bath or heat block (optional)

Procedure:
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Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of

PQR620:

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 445.5 g/mol * (1000 mg / 1 g) = 4.455

mg

Weighing: Carefully weigh out 4.455 mg of PQR620 powder and place it into a sterile

microcentrifuge tube.

Solubilization: Add 1 mL of anhydrous DMSO to the tube.

Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes to dissolve the compound.

Warming (if necessary): If the compound does not fully dissolve, warm the solution at 37°C

for 5-10 minutes, with intermittent vortexing, to aid dissolution.[7]

Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid

repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Viability / Cytotoxicity Assay

This protocol provides a general method for determining the IC₅₀ value of PQR620 using a

tetrazolium-based assay (e.g., MTT).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b8181751?utm_src=pdf-body
https://www.benchchem.com/product/b8181751?utm_src=pdf-body
https://www.medchemexpress.com/PQR620.html
https://www.benchchem.com/product/b8181751?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8181751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Seed Cells
(e.g., 5,000 cells/well in 96-well plate)

2. Incubate
(24 hours, 37°C, 5% CO₂)

3. Treat with PQR620
(Serial dilutions, e.g., 0-10 µM)

4. Incubate
(72 hours, 37°C, 5% CO₂)

5. Add Viability Reagent
(e.g., MTT solution)

6. Incubate
(2-4 hours, 37°C)

7. Solubilize Formazan
(Add DMSO or Solubilization Buffer)

8. Read Absorbance
(Plate Reader, e.g., 570 nm)

9. Analyze Data
(Plot dose-response curve, calculate IC₅₀)

Click to download full resolution via product page

Caption: Workflow for determining the IC₅₀ of PQR620 using a cell viability assay.
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Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Preparation: Prepare serial dilutions of PQR620 in the appropriate cell culture

medium. A typical concentration range might be from 1 nM to 10 µM. Include a DMSO-only

vehicle control.

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium

containing the PQR620 dilutions or vehicle control.

Incubation: Incubate the plate for 72 hours, consistent with the timing used for published IC₅₀

determinations.[3]

Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate

for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values

against the log of the PQR620 concentration and use non-linear regression to calculate the

IC₅₀ value.

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol is designed to confirm the mechanism of action of PQR620 by observing the

phosphorylation status of key downstream targets of mTORC1 and mTORC2.

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80%

confluency. Treat the cells with PQR620 at an effective concentration (e.g., 2 µM) or with a

DMSO vehicle control for a specified time (e.g., 24 hours).[3][9]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer

(e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli

sample buffer to each lysate and boil at 95°C for 5 minutes to denature the proteins.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the

separated proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in

TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies

overnight at 4°C. Recommended primary antibodies include:

Phospho-AKT (Ser473) (for mTORC2 activity)

Total AKT

Phospho-p70 S6 Kinase (Thr389) (for mTORC1 activity)

Total p70 S6 Kinase

A loading control (e.g., β-Actin or GAPDH)

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a chemiluminescence imaging system. A decrease in the

phosphorylated forms of AKT and p70 S6K in PQR620-treated samples relative to the control

indicates successful target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-
yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and
Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a
Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

5. selleckchem.com [selleckchem.com]

6. caymanchem.com [caymanchem.com]

7. medchemexpress.com [medchemexpress.com]

8. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor
PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse
model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [PQR620 solubility in DMSO for experiments].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8181751#pqr620-solubility-in-dmso-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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